molecular formula C18H15N5O B12479379 4-[(E)-(1H-indazol-5-ylimino)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

4-[(E)-(1H-indazol-5-ylimino)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B12479379
M. Wt: 317.3 g/mol
InChI Key: BSKIHIDEDVGAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(2H-indazol-5-ylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound that features both indazole and pyrazolone moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2H-indazol-5-ylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves the condensation of an indazole derivative with a pyrazolone derivative. One common method involves the reaction of 2H-indazole-5-carbaldehyde with 5-methyl-2-phenyl-1H-pyrazol-3-one in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2H-indazol-5-ylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the indazole moiety.

Scientific Research Applications

4-[(E)-(2H-indazol-5-ylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(2H-indazol-5-ylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds containing the indazole moiety, such as 1H-indazole and 2H-indazole, which are known for their biological activities.

    Pyrazolone Derivatives: Compounds containing the pyrazolone moiety, such as 4-aminoantipyrine and phenazone, which are used as analgesics and anti-inflammatory agents.

Uniqueness

4-[(E)-(2H-indazol-5-ylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is unique due to its combination of indazole and pyrazolone moieties, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of these moieties. This dual functionality makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

4-(1H-indazol-5-yliminomethyl)-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H15N5O/c1-12-16(18(24)23(22-12)15-5-3-2-4-6-15)11-19-14-7-8-17-13(9-14)10-20-21-17/h2-11,22H,1H3,(H,20,21)

InChI Key

BSKIHIDEDVGAHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC4=C(C=C3)NN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.